N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like trimethylsilyl cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with multiple biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another compound with similar structural features but different biological activities.
Pyrimidinamine derivatives: These compounds share the pyrimidine moiety and exhibit various pharmacological properties
Uniqueness
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of pyridine and pyrimidine rings, which allows it to interact with a broader range of biological targets compared to other similar compounds. This makes it a valuable molecule for drug discovery and development.
Properties
CAS No. |
61310-23-4 |
---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C10H9N5O/c11-10(16)15-8-3-6-13-9(14-8)7-1-4-12-5-2-7/h1-6H,(H3,11,13,14,15,16) |
InChI Key |
CNKRRFAEIGKEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=N2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.